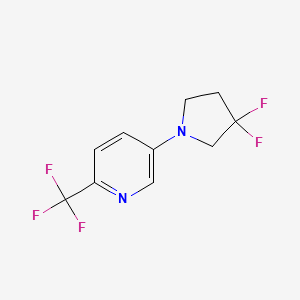
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Overview
Description
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism Of Action
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine inhibits the PKC family of enzymes by binding to the ATP-binding site of the enzyme. PKC enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the PKC enzymes, 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine can disrupt these cellular processes, leading to the inhibition of cancer cell growth, the reduction of amyloid-beta accumulation in Alzheimer's disease, and the improvement of cardiac function in cardiovascular diseases.
Biochemical and Physiological Effects:
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine has been shown to have various biochemical and physiological effects in animal models. In cancer research, 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine has been shown to improve cognitive function and reduce amyloid-beta accumulation. In cardiovascular disease research, 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine has been shown to reduce blood pressure and improve cardiac function.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine in lab experiments is its high selectivity for the PKC family of enzymes, which allows for more specific targeting of these enzymes compared to other inhibitors. Another advantage is its ability to inhibit cancer cell growth, reduce amyloid-beta accumulation, and improve cardiac function, making it a potential therapeutic agent for various diseases. However, one of the limitations of using 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine in lab experiments is its relatively high cost compared to other PKC inhibitors.
Future Directions
There are several future directions for the research and development of 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to optimize its synthesis method to reduce its cost and improve its yield. Additionally, further studies are needed to investigate its potential side effects and toxicity in animal models. Finally, future research could focus on developing more potent and selective inhibitors of the PKC family of enzymes based on the structure of 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine.
Scientific Research Applications
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In Alzheimer's disease research, 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In cardiovascular disease research, 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine has been shown to reduce blood pressure and improve cardiac function in animal models.
properties
IUPAC Name |
5-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2/c11-9(12)3-4-17(6-9)7-1-2-8(16-5-7)10(13,14)15/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMMXRVYFNPGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




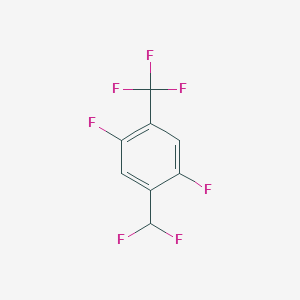
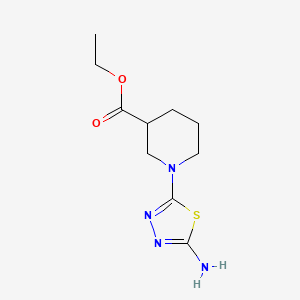
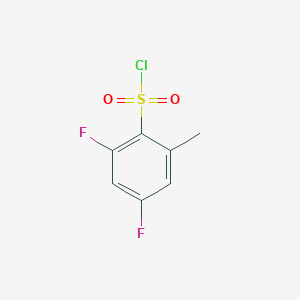



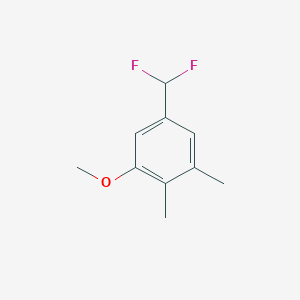
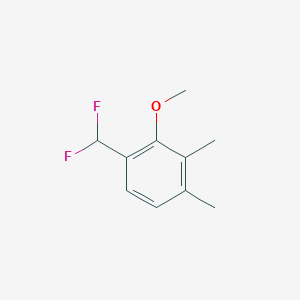

![2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride](/img/structure/B1411510.png)
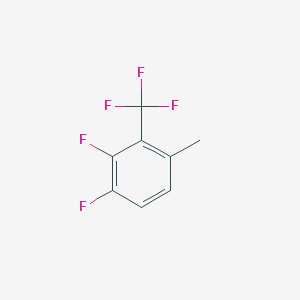
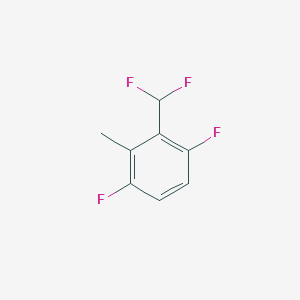
![C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1411517.png)